Cytochalasin B

Übersicht

Beschreibung

Cytochalasin B is a cell-permeable mycotoxin derived from the fungus Helminthosporium dematioideum. The name “Cytochalasin” comes from the Greek words “cytos” (cell) and “chalasis” (relaxation), reflecting its ability to disrupt cellular processes . It is known for its ability to inhibit the formation of actin filaments, which are crucial for various cellular functions such as movement, division, and structural integrity .

Wirkmechanismus

Target of Action

Cytochalasin B (CB) is a cell-permeable mycotoxin . Its primary target is the actin filaments in cells . Actin filaments are crucial components of the cytoskeleton, providing structural support and playing a significant role in cell movement and division .

Mode of Action

CB interacts with its targets by binding to the ‘barbed’ end of actin filaments . This binding inhibits the polymerization of actin, disrupting the formation of contractile microfilaments . As a result, CB inhibits cytoplasmic division, cell movement, and induces nuclear extrusion . It also shortens actin filaments by blocking monomer addition at the fast-growing end of polymers .

Biochemical Pathways

The inhibition of actin polymerization by CB affects various biochemical pathways. For instance, it influences the glucose transport pathway by inhibiting glucose transport . It also affects platelet aggregation . Moreover, CB has been found to modulate the nanomechanical patterning and fate in human adipose-derived stem cells .

Pharmacokinetics

Information on the pharmacokinetics of CB is limited. One study found that cb distributed rapidly into various organs in mice after intraperitoneal administration . It was cleared from all organs except the liver within 24 hours . The study also found that CB was below detectable levels in several tissues, including the thymus, lymph nodes, heart, brain, bone marrow, and lungs .

Result of Action

The action of CB leads to several molecular and cellular effects. It disrupts the cytoskeletal organization, influencing cell metabolism, proliferation, and morphology . CB also promotes the osteogenic commitment of human adipose-derived stem cells . Furthermore, it has been found to increase the frequency of cell transformation by the polyoma virus .

Action Environment

The action of CB can be influenced by various environmental factors. For instance, the concentration of CB can affect its impact on cells . Higher concentrations lead to more pronounced effects on cytoskeletal organization and cell properties . Additionally, the type of cells and their specific characteristics can also influence the action and efficacy of CB .

Wissenschaftliche Forschungsanwendungen

Cytochalasin B has a wide range of scientific research applications. In biology, it is used to study the polymerization properties of actin and the effects of actin filament disruption on cellular processes . It is also used in studies on cytokinesis, where it inhibits cell division by disrupting the formation of the contractile ring . Additionally, it is used in the production of extracellular vesicles with improved drug loading capacity, making it a valuable tool in drug delivery research .

Biochemische Analyse

Biochemical Properties

Cytochalasin B has a significant role in biochemical reactions. It interacts with actin filaments, a crucial component of the cell’s cytoskeleton . It inhibits the formation of these filaments, resulting in direct effects on cell biological properties . It also binds to the glucose transport system of some cell membranes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It inhibits cytoplasmic division by blocking the formation of contractile microfilaments . It also inhibits cell movement and induces nuclear extrusion . Furthermore, this compound shortens actin filaments by blocking monomer addition at the fast-growing end of polymers .

Molecular Mechanism

The mechanism of action of this compound is quite complex. It exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression . It inhibits glucose transport and platelet aggregation . It blocks adenosine-induced apoptotic body formation without affecting activation of endogenous ADP-ribosylation in leukemia HL-60 cells .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For example, in a study using human adipose-derived stem cells, the effects of different concentrations of this compound were investigated both after 24 hours of treatment and 24 hours after wash-out .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study on murine Madison 109 lung carcinoma and B16 melanoma, this compound inhibited local tumor growth and extended survival .

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, it has been found to regulate Cathepsin B in tumor-associated macrophages, driving their pro-metastatic function .

Vorbereitungsmethoden

Cytochalasin B can be prepared through several methods. One common method involves the extraction of the compound from the mold Drechslera dematioidea. The process includes methanol extraction, reverse-phase C18 silica gel batch adsorption, selective elution with a hexane-tetrahydrofuran mixture, crystallization, preparative thin-layer chromatography, and recrystallization . Industrial production methods often involve similar extraction and purification techniques to ensure high purity and yield.

Analyse Chemischer Reaktionen

Cytochalasin B undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit glucose transport and platelet aggregation . The compound can also block the formation of contractile microfilaments, inhibit cell movement, and induce nuclear extrusion . Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

Similar compounds in this group include Cytochalasin A, Cytochalasin C, Cytochalasin D, Cytochalasin E, Cytochalasin H, and Cytochalasin J . While these compounds share common biological activities, such as the inhibition of actin polymerization, they differ in their potency and specific effects on cellular processes . For example, Cytochalasin D is known for its ability to rapidly inhibit cytoplasmic streaming without disassembling actin bundles, while Cytochalasin E arrests streaming at lower concentrations but irreversibly

Eigenschaften

CAS-Nummer |

14930-96-2 |

|---|---|

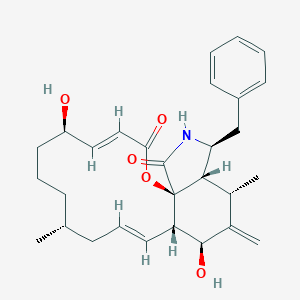

Molekularformel |

C29H37NO5 |

Molekulargewicht |

479.6 g/mol |

IUPAC-Name |

(1S)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,21-dione |

InChI |

InChI=1S/C29H37NO5/c1-18-9-7-13-22(31)15-16-25(32)35-29-23(14-8-10-18)27(33)20(3)19(2)26(29)24(30-28(29)34)17-21-11-5-4-6-12-21/h4-6,8,11-12,14-16,18-19,22-24,26-27,31,33H,3,7,9-10,13,17H2,1-2H3,(H,30,34)/t18?,19?,22?,23?,24?,26?,27?,29-/m1/s1 |

InChI-Schlüssel |

GBOGMAARMMDZGR-GGNVLZNYSA-N |

SMILES |

CC1CCCC(C=CC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O |

Isomerische SMILES |

CC1CCCC(C=CC(=O)O[C@]23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O |

Kanonische SMILES |

CC1CCCC(C=CC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O)O |

Aussehen |

White powder |

Color/Form |

FELTED NEEDLES FROM ACETONE |

melting_point |

218-221 °C |

Key on ui other cas no. |

14930-96-2 |

Physikalische Beschreibung |

Solid; [Merck Index] White crystalline solid; [MSDSonline] |

Piktogramme |

Acute Toxic; Health Hazard |

Synonyme |

(7S,13E,16R,20R,21E)-7,20-Dihydroxy-16-methyl-10-phenyl-24-oxa[14]cytochalasa-6(12),13,21-triene-1,23-dione; _x000B_(E,E)-(5R,9R,12aS,13S,15S,15aS,16S,18aS)-16-Benzyl-6,7,8,9,10,12a,13,14,15,15a,16,17-dodecahydro-5,13-dihydroxy-9,15-dimethyl-14-methylene-2H |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.